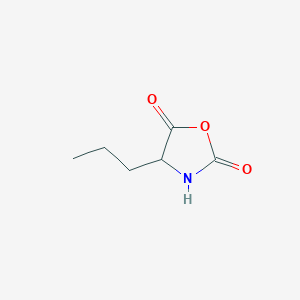
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane is an organosilicon compound that features both silicon and oxygen atoms within its structure. . The presence of ethoxy groups and siloxane linkages makes this compound particularly interesting for various applications in material science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane typically involves the reaction of ethoxysilane with a diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The general reaction scheme can be represented as follows:
[ \text{Ethoxysilane} + \text{Diol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane exerts its effects involves the formation of stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within molecules, leading to the formation of robust siloxane linkages.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether: Another silyl ether used as a protecting group for alcohols.
Tert-butyldimethylsilyl ether: Known for its stability and ease of removal.
Triethoxysilane: Used in the synthesis of siloxane polymers.
Uniqueness
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane is unique due to its specific structure, which includes both ethoxy and siloxane groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
Molecular Formula |
C8H24O3Si3 |
|---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
1,2-bis(ethoxysilyl)ethyl-ethoxysilane |
InChI |
InChI=1S/C8H24O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7,12-14H2,1-3H3 |
InChI Key |
MTVGEAYSHYQYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[SiH2]CC([SiH2]OCC)[SiH2]OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)


![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)


![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)






